1H-Inden-2-amine, 2,3-dihydro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- can be achieved through several methods. One common approach involves the reduction of 2-methylindanone oxime using hydrogen in the presence of a palladium on activated carbon catalyst in methanol and acetic acid. The resulting product is then treated with hydrogen chloride in ethanol to yield the desired amine .
Industrial Production Methods
Industrial production methods for 1H-Inden-2-amine, 2,3-dihydro-4-methyl- typically involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Inden-2-amine, 2,3-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced further to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted indanamines.
Scientific Research Applications
1H-Inden-2-amine, 2,3-dihydro-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as a substrate for neurotransmitter transporters, affecting the levels of neurotransmitters in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
2-Aminoindane: A structurally similar compound with applications in neurological research.
2-Methyl-2,3-dihydro-1H-inden-1-amine: Another related compound with similar chemical properties.
Uniqueness
1H-Inden-2-amine, 2,3-dihydro-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position and the amine group at the 2-position make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
CAS No. |
61957-30-0 |
---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-methyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-8-5-9(11)6-10(7)8/h2-4,9H,5-6,11H2,1H3 |
InChI Key |
CAHLQEOQFRTFQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(CC2=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.